

N-Cyclopropyl Bimatoprost (CAS: 1138395-12-6): A Technical Guide

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Compound of Interest

Compound Name: *N-Cyclopropyl Bimatoprost*

Cat. No.: B580227

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopropyl Bimatoprost is a synthetic analog of Bimatoprost, a well-established prostaglandin F2 α analogue used in the management of glaucoma and ocular hypertension.^[1] ^[2] This technical guide provides a comprehensive overview of the known properties of **N-Cyclopropyl Bimatoprost**, including its chemical structure, physicochemical characteristics, and inferred pharmacological profile based on its parent compound. The document details generalized experimental protocols for the synthesis, purification, and analysis of prostaglandin analogs, and outlines in-vitro and in-vivo methodologies for assessing their biological activity. Furthermore, this guide presents signaling pathways and experimental workflows in a visual format to aid in the understanding of its mechanism of action and evaluation.

Introduction

Bimatoprost, a prostamide and structural analog of prostaglandin F2 α , is a potent ocular hypotensive agent.^[3]^[4] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.^[5]^[6] **N-Cyclopropyl Bimatoprost**, as a derivative, is of significant interest for its potential therapeutic applications, particularly in epithelial-related conditions such as hair loss.^[2]^[7] Understanding its core properties is crucial for researchers and drug development professionals exploring its therapeutic potential.

Physicochemical Properties

N-Cyclopropyl Bimatoprost is a crystalline solid with the molecular formula C₂₆H₃₇NO₄ and a molecular weight of 427.58 g/mol .^[8]^[9] It is soluble in various organic solvents, including methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).^[8]^[10]

Table 1: Physicochemical Properties of **N-Cyclopropyl Bimatoprost**

Property	Value	Source(s)
CAS Number	1138395-12-6	[11][12]
Molecular Formula	C ₂₆ H ₃₇ NO ₄	[11][13]
Molecular Weight	427.58 g/mol	[8][9]
IUPAC Name	(5Z)-N-Cyclopropyl-7- [(1R,2R,3R,5S)-3,5-dihydroxy- 2-[(1E,3S)-3-hydroxy-5-phenyl- 1-penten-1-yl]cyclopentyl]-5- heptenamide	[2][13]
Synonyms	Bimatoprost cyclopropyl amide, 17-phenyl trinor Prostaglandin F _{2α} cyclopropyl amide	[11]
Appearance	Crystalline solid	[10]
Solubility	Methanol, DMF, DMSO	[8][10]
Storage	Store at -20°C	[10]

Pharmacology

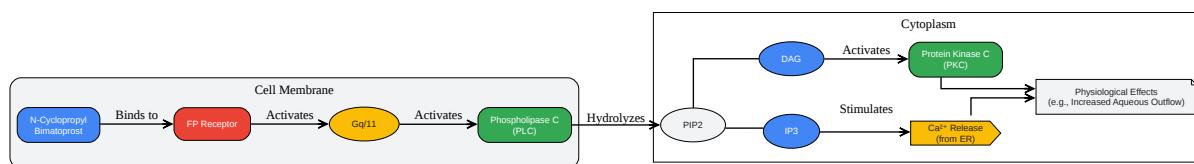
While specific pharmacological data for **N-Cyclopropyl Bimatoprost** is limited, its mechanism of action is inferred from its parent compound, Bimatoprost.

Mechanism of Action

Bimatoprost is a prostamide analog that mimics the effects of endogenous prostamides.^[4] It is believed to lower intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.^{[5][6]} This action is mediated through the activation of prostaglandin F (FP) receptors.^[14]

Signaling Pathway

The binding of prostaglandin F2 α analogs to the FP receptor, a G-protein coupled receptor, activates phospholipase C (PLC). This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological effects of the drug.^{[5][15][16]}



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Caption: FP Receptor Signaling Pathway.

Experimental Protocols

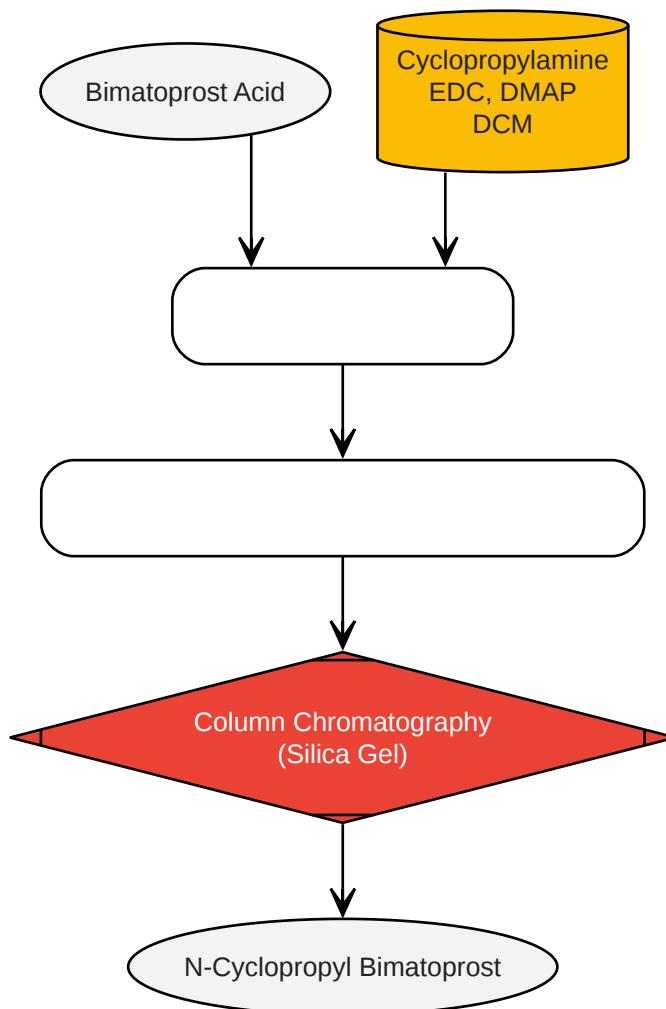
Detailed experimental protocols for **N-Cyclopropyl Bimatoprost** are not publicly available. However, the following sections describe generalized methodologies for the synthesis, purification, and biological evaluation of prostaglandin analogs.

Synthesis and Purification

The synthesis of N-substituted prostaglandin F2 α amides typically involves the coupling of the corresponding prostaglandin F2 α carboxylic acid with the desired amine.

4.1.1. General Synthesis Method

A common method for amide bond formation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).



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Caption: General Synthesis Workflow.

4.1.2. Purification

Purification is typically achieved using column chromatography on silica gel. The choice of eluent system depends on the polarity of the product and impurities.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of prostaglandin analogs.

Table 2: General HPLC Method Parameters for Prostaglandin Analogs

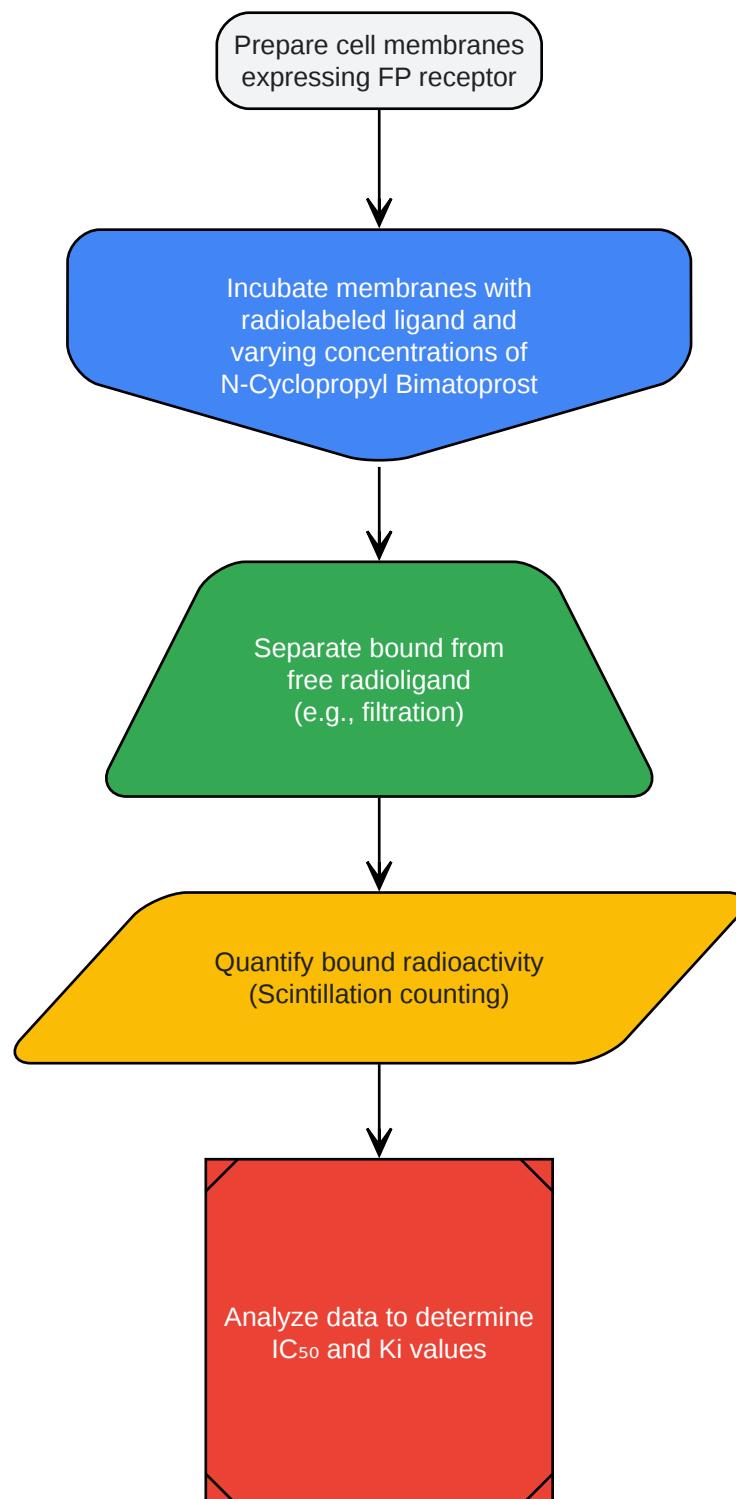
Parameter	Typical Conditions
Column	C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile/Water with 0.1% Formic Acid (gradient or isocratic)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Injection Volume	10 µL

Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.[\[17\]](#)

In-Vitro Assays

4.3.1. Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for its target receptor. A common method is a competitive binding assay using a radiolabeled ligand.



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Caption: Receptor Binding Assay Workflow.

4.3.2. Cell-Based Functional Assays

Functional assays measure the biological response of cells to the compound. For FP receptor agonists, this often involves measuring the mobilization of intracellular calcium.

In-Vivo Models

Animal models are used to assess the efficacy and safety of new drug candidates. For glaucoma research, models with induced ocular hypertension are commonly used.[1][18]

Table 3: Common In-Vivo Models for Glaucoma Research

Model	Species	Method of Induction	Key Parameters Measured
Steroid-Induced Ocular Hypertension	Rabbit, Monkey	Topical or intravitreal corticosteroid administration	Intraocular Pressure (IOP)
Laser-Induced Ocular Hypertension	Monkey, Rat	Laser photocoagulation of the trabecular meshwork	IOP, Aqueous humor outflow facility
Microbead Occlusion Model	Rat, Mouse	Injection of microbeads into the anterior chamber	IOP, Retinal ganglion cell loss

Stability

The stability of prostaglandin analogs is a critical factor for formulation and storage.

Bimatoprost has been shown to be stable under various thermal stress conditions.[19][20]

Stability studies for **N-Cyclopropyl Bimatoprost** should be conducted according to ICH guidelines, assessing the impact of temperature, humidity, and light on the compound's purity and potency.[21][22]

Conclusion

N-Cyclopropyl Bimatoprost is a promising prostaglandin F2 α analog with potential therapeutic applications. While specific data on its pharmacological profile is still emerging, its

structural similarity to Bimatoprost provides a strong foundation for further investigation. The experimental protocols and methodologies outlined in this guide offer a framework for researchers to explore the properties and potential of this compound in drug discovery and development. Further studies are warranted to fully elucidate the unique characteristics of **N-Cyclopropyl Bimatoprost** and its potential advantages over existing therapies.

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